molecular formula C16H11BrN2O2S B5994183 (5Z)-2-[(4-BROMOPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-2-[(4-BROMOPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B5994183
M. Wt: 375.2 g/mol
InChI Key: ZRJAFDKDXDDHCH-ZROIWOOFSA-N
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Description

(5Z)-2-[(4-BROMOPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound characterized by its unique structure, which includes a thiazolone ring, a bromophenyl group, and a hydroxylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(4-BROMOPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 4-bromoaniline with 4-hydroxybenzaldehyde in the presence of a thiazolone precursor. The reaction is carried out under controlled conditions, often involving a catalyst and a solvent to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent recovery, product isolation, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(4-BROMOPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

(5Z)-2-[(4-BROMOPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[(4-BROMOPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Known for its use as a disinfectant and antiseptic.

    Dichloroaniline: Used in the production of dyes and herbicides.

Uniqueness

(5Z)-2-[(4-BROMOPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S/c17-11-3-5-12(6-4-11)18-16-19-15(21)14(22-16)9-10-1-7-13(20)8-2-10/h1-9,20H,(H,18,19,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJAFDKDXDDHCH-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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